![molecular formula C14H15N3O2S2 B2791352 4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2097935-43-6](/img/structure/B2791352.png)
4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole, commonly known as CPB-T, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPB-T belongs to the class of benzo[c][1,2,5]thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
CPB-T exerts its therapeutic effects through the inhibition of various signaling pathways involved in the development and progression of diseases. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
CPB-T has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CPB-T has been shown to protect neurons from oxidative stress-induced damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
CPB-T has several advantages as a research tool, including its high potency and selectivity towards specific enzymes. However, the compound has limited solubility, which can make it challenging to use in certain experimental settings. Additionally, the synthesis of CPB-T can be complex and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of CPB-T. One potential area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the precise mechanism of action of CPB-T and its potential therapeutic applications in various diseases. Finally, the development of novel derivatives of CPB-T with improved properties and efficacy could be another area of future research.
Synthesis Methods
CPB-T can be synthesized through a multi-step process involving the reaction of various reagents. The most commonly used method for the synthesis of CPB-T involves the reaction of 4-amino benzo[c][1,2,5]thiadiazole with cyclopropylidene piperidine-4-sulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure CPB-T.
Scientific Research Applications
CPB-T has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent.
properties
IUPAC Name |
4-(4-cyclopropylidenepiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,13-3-1-2-12-14(13)16-20-15-12)17-8-6-11(7-9-17)10-4-5-10/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHCQNDIAROII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2791269.png)
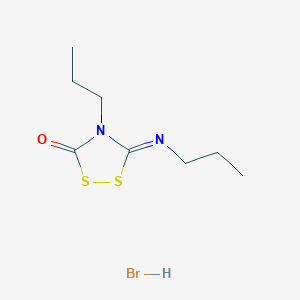
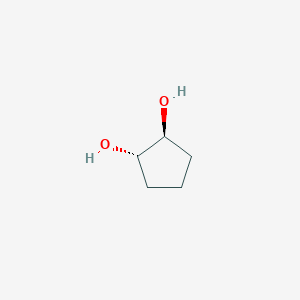


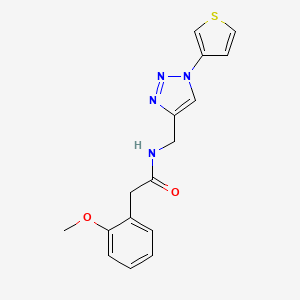


![1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791286.png)
![N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2791287.png)
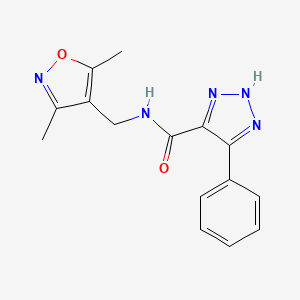
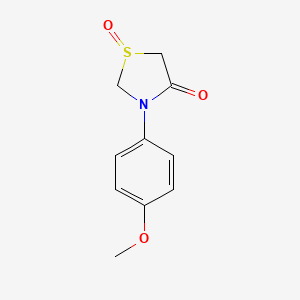
![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)
